molecular formula C6H9ClO3 B1338416 Tert-butyl 2-chloro-2-oxoacetate CAS No. 39061-59-1

Tert-butyl 2-chloro-2-oxoacetate

Cat. No. B1338416
CAS RN: 39061-59-1
M. Wt: 164.59 g/mol
InChI Key: UDACWKHNECHEBB-UHFFFAOYSA-N
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Patent
US09433598B2

Procedure details

t-Butanol (574 μL, 6.0 mmol) was added to a solution of oxalyl chloride (772 μL, 9.0 mmol) in DCM (3 mL) at 0° C., and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was then concentrated in vacuo to yield t-butyl 2-chloro-2-oxoacetate (403 mg) as a clear colorless liquid. The liquid was dissolved in DCM (2.5 mL) to prepare a 1.0 M solution in DCM.
Quantity
574 μL
Type
reactant
Reaction Step One
Quantity
772 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[C:6](Cl)(=[O:10])[C:7]([Cl:9])=[O:8]>C(Cl)Cl>[Cl:9][C:7](=[O:8])[C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:10]

Inputs

Step One
Name
Quantity
574 μL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
772 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 403 mg
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.